1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine
Overview
Description
1-[2-(Ethanesulfonyl)ethyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C7H13N3O2S and a molecular weight of 203.26 g/mol This compound is characterized by the presence of a pyrazole ring substituted with an ethanesulfonyl group and an amine group
Preparation Methods
The synthesis of 1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of pyrazole derivatives with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general synthetic route can be summarized as follows:
Starting Materials: Pyrazole, ethanesulfonyl chloride, triethylamine.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C.
Procedure: Pyrazole is dissolved in dichloromethane, and triethylamine is added to the solution. Ethanesulfonyl chloride is then added dropwise while maintaining the temperature. The reaction mixture is stirred for several hours until completion.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-[2-(Ethanesulfonyl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide and alkyl halides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[2-(Ethanesulfonyl)ethyl]-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The ethanesulfonyl group is known to enhance the compound’s reactivity and binding affinity to biological targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-[2-(Ethanesulfonyl)ethyl]-1H-pyrazol-3-amine can be compared with other similar compounds such as:
1-[2-(Ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine: This compound has a similar structure but with a methyl group substitution, which may alter its chemical and biological properties.
1-[2-(Ethanesulfonyl)ethyl]-1H-pyrazol-4-amine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-ethylsulfonylethyl)pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-2-13(11,12)6-5-10-4-3-7(8)9-10/h3-4H,2,5-6H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAKCMBDGVEGTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.